The compound 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic molecule belonging to the class of flavonoids, specifically the chromone derivatives. This compound features a complex structure that includes a dimethylamino group, an ethoxyphenoxy moiety, and a hydroxyl group, contributing to its potential biological activities.
The compound is classified under:
The synthesis of 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves several key steps:
Technical details regarding specific reagents and conditions can vary widely depending on the synthetic route chosen .
The molecular structure of 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its identity and purity.
The compound can undergo various chemical reactions typical for flavonoids, including:
Technical details about these reactions would require specific conditions such as temperature, solvent choice, and catalysts used during synthesis .
The mechanism of action for 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is not fully elucidated but may involve:
Data from biological assays would provide insights into its efficacy against specific targets .
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound further .
The applications of 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one are primarily in medicinal chemistry, including:
Research continues to explore its full potential across various fields within medicinal science .
The compound 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one belongs to the 4H-chromen-4-one (chromone) family, characterized by a benzopyran core with a ketone functionality at the 4-position. Its systematic IUPAC name explicitly defines the substituent positions:
Structurally, it integrates features from three bioactive chromone subtypes:
Table 1: Core Substituents and Their Roles in the Chromone Scaffold
Position | Substituent | Chemical Significance |
---|---|---|
C2 | Methyl | Electron donation; metabolic stabilization |
C3 | 2-Ethoxyphenoxy | Steric bulk; conformational flexibility |
C7 | Hydroxyl | Hydrogen-bond donation; antioxidant capacity |
C8 | (Dimethylamino)methyl | Basic center; salt formation; enhanced solubility |
Table 2: Comparative Structural Features in Related Chromones
Compound | C3 Substituent | C8 Substituent | Bioactivity Correlation |
---|---|---|---|
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | 2-Methoxyphenyl | (Dimethylamino)methyl | Antineoplastic activity |
3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one [2] | 2-Fluorophenoxy | None | Cholinomimetic effects |
7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one [8] | Phenoxy | Methoxy | Unknown (structural analog) |
The molecular formula is C₂₁H₂₃NO₆, with a calculated exact mass of 385.1525 g/mol. The presence of both hydrogen-bond donors (7-OH) and acceptors (ketone, ether, amine) enables diverse intermolecular interactions. The ortho-ethoxy group induces axial chirality in the biphenyl-like system, though rotational barriers remain unstudied [8].
Chromone derivatives evolved from early flavonoid research, where natural analogues like 7-hydroxyflavone demonstrated antioxidant and kinase-modulatory effects. The strategic incorporation of alkaloid-like elements (e.g., dimethylaminomethyl at C8) emerged in the 1990s to improve blood-brain barrier penetration and cholinergic activity. Seminal work focused on derivatives like 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, which showed sub-μM IC₅₀ values against prostate cancer cells by disrupting microtubule assembly .
The 3-aryloxy modification represents a bioisosteric replacement for labile ester groups. For instance, replacing 3-acetoxy with 3-(2-fluorophenoxy) in EVT-3000134 yielded improved hydrolytic stability while retaining M₂ receptor affinity (>80% acetylcholine response in ileum models) [2]. The ethoxy group in the current compound likely arose from optimizing phenoxy substituents for in vivo half-life extension, as ethoxy reduces CYP450-mediated dealkylation versus methoxy .
Table 3: Key Milestones in Aminomethyl-Chromone Drug Discovery
Timeframe | Development | Impact |
---|---|---|
1990–2000 | Mannich base derivatization of 7-hydroxyflavones | Enhanced solubility; introduced CNS-targeting capability |
2005–2010 | EVT-3000134: 3-(2-fluorophenoxy)-8-aminomethyl chromone [2] | Validated cholinomimetic effects for GI motility disorders |
2010–Present | Prodrug technologies (e.g., autocatalytic linkers) [6] | Addressed first-pass metabolism of 7-OH group; improved oral bioavailability |
Modern innovations include enzyme-independent prodrugs, where chromone hydroxyl groups are conjugated to carriers via "trimethyl lock" linkers. These enable pH-sensitive release in target tissues, circumventing esterase variability . Additionally, protein carrier-linked systems (e.g., albumin-binding chromone prodrugs) exploit enhanced permeability and retention (EPR) for tumor-selective delivery [6]. The current compound’s 7-hydroxy and C8 tertiary amine are ideal sites for such prodrug functionalization, highlighting its dual role as a drug candidate and chemical tool.
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: